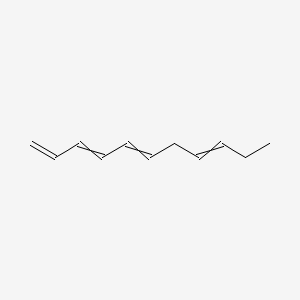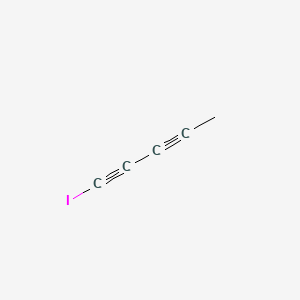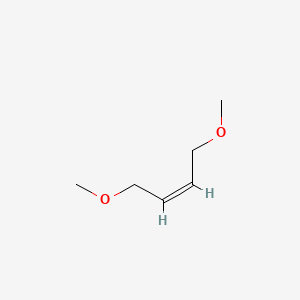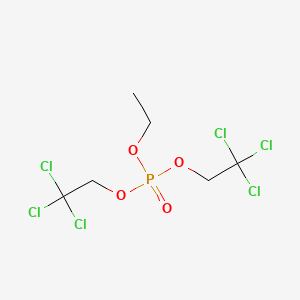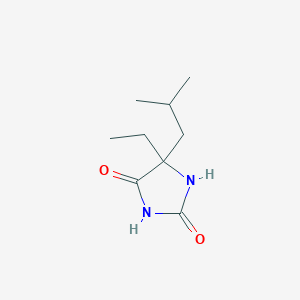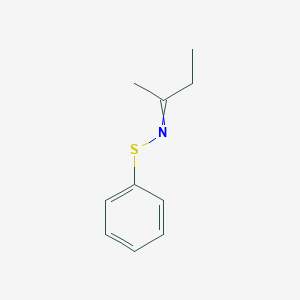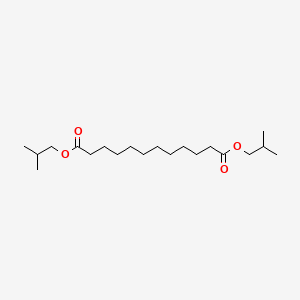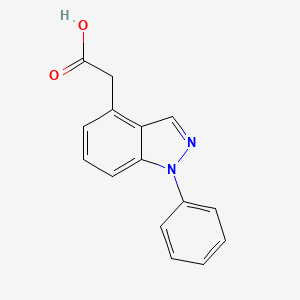
2,6-Dicyclohexylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dicyclohexylnaphthalene is an organic compound with the molecular formula C22H28. It is a derivative of naphthalene, where two cyclohexyl groups are attached at the 2 and 6 positions of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyclohexylnaphthalene typically involves the alkylation of naphthalene with cyclohexyl groups. One common method is the regioselective di-tert-amylation of naphthalene over reusable H-mordenite zeolite. This process involves the use of tert-amyl alcohol in cyclohexane over H-mordenite zeolite, optimized to yield 2,6-dialkylnaphthalenes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of zeolites for alkylation reactions is a promising approach due to their ability to control regioselectivity and yield high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dicyclohexylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,6-dicyclohexylnaphthoquinone, while substitution reactions can produce various substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
2,6-Dicyclohexylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Wirkmechanismus
The mechanism of action of 2,6-Dicyclohexylnaphthalene involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylnaphthalene: A precursor for naphthalene-2,6-dicarboxylic acid, used in the production of poly(ethylene naphthalate).
2,6-Dihydroxynaphthalene: Used in the preparation of various dyes, pigments, and other organic compounds.
2,6-Dicarboxynaphthalene: Known for its applications in the synthesis of specialty chemicals and materials .
Uniqueness: Its cyclohexyl groups provide steric hindrance and influence its chemical behavior, making it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
42044-10-0 |
|---|---|
Molekularformel |
C22H28 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
2,6-dicyclohexylnaphthalene |
InChI |
InChI=1S/C22H28/c1-3-7-17(8-4-1)19-11-13-22-16-20(12-14-21(22)15-19)18-9-5-2-6-10-18/h11-18H,1-10H2 |
InChI-Schlüssel |
CTTQCTOMFNCUJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C=C(C=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


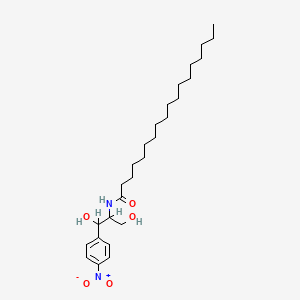
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
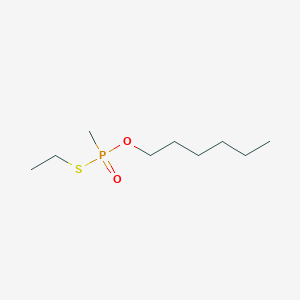
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
